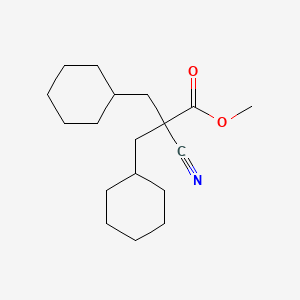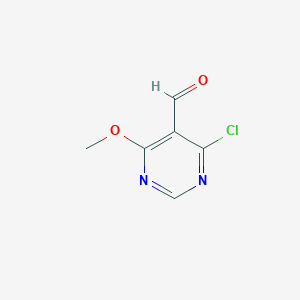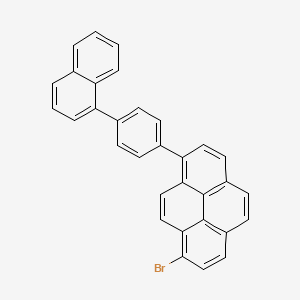
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is an organic compound with the molecular formula C18H29NO2 and a molecular weight of 291.43 g/mol . This compound is characterized by its nitrile functional group and its cyclohexyl and cyclohexylmethyl substituents, making it a valuable building block in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate typically involves the reaction of cyclohexylmethyl bromide with a suitable nitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The cyclohexyl and cyclohexylmethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-cyano-3-cyclohexylpropanoate: Lacks the cyclohexylmethyl group, resulting in different chemical properties and reactivity.
Methyl 2-cyano-3-phenyl-2-(phenylmethyl)propanoate: Contains phenyl groups instead of cyclohexyl groups, leading to variations in aromaticity and electronic effects.
Uniqueness
Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is unique due to its combination of cyclohexyl and cyclohexylmethyl groups, which impart specific steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H29NO2 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate |
InChI |
InChI=1S/C18H29NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h15-16H,2-13H2,1H3 |
Clé InChI |
DUGXYXBSLLDPLO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1CCCCC1)(CC2CCCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)



![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)

![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)

